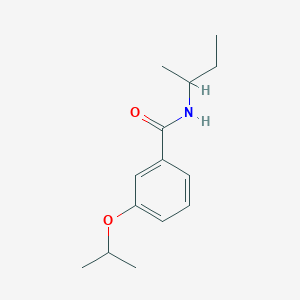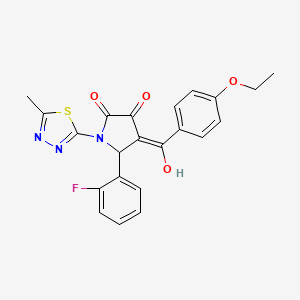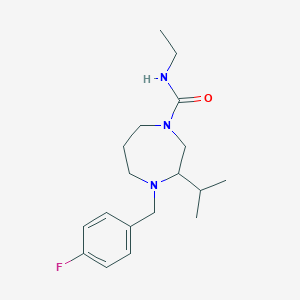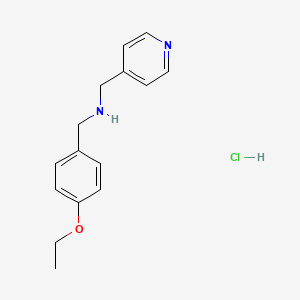
N-(sec-butyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-isopropoxybenzamide, also known as SBI-425, is a synthetic small molecule that has been developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic approach for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(sec-butyl)-3-isopropoxybenzamide leads to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes. This compound binds to the catalytic site of PTP1B and stabilizes the enzyme in an inactive conformation, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in obese mice. It also increases glucose uptake and glycogen synthesis in adipocytes and hepatocytes. In addition, this compound has been reported to have anti-inflammatory and anti-oxidant effects, which may contribute to its overall therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-3-isopropoxybenzamide in lab experiments is its selectivity for PTP1B, which minimizes off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, this compound has limited solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies.
Direcciones Futuras
Future research on N-(sec-butyl)-3-isopropoxybenzamide could focus on its potential therapeutic effects in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. In addition, the development of more potent and selective PTP1B inhibitors could improve the efficacy and safety of this therapeutic approach. Finally, the use of this compound in combination with other anti-diabetic drugs or lifestyle interventions could be explored to enhance its therapeutic effects.
Métodos De Síntesis
N-(sec-butyl)-3-isopropoxybenzamide can be synthesized by a multi-step process involving the reaction of 3,5-diisopropoxybenzoic acid with sec-butylamine, followed by the reaction with phosphorus oxychloride and then with isopropyl alcohol. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-isopropoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that this compound selectively inhibits PTP1B, leading to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes. In vivo studies in obese mice have demonstrated that this compound treatment improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Propiedades
IUPAC Name |
N-butan-2-yl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-7-6-8-13(9-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKUJXKEACKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)


![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)


![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)